Acide fluticasone propionate-17bêta-carboxylique

Vue d'ensemble

Description

Fluticasone propionate-17beta-carboxylic acid is a synthetic glucocorticoid compound primarily used in the treatment of various inflammatory conditions. It is a derivative of fluticasone propionate, which is widely used in inhalers, nasal sprays, and topical treatments for conditions such as asthma, allergic rhinitis, and dermatoses .

Applications De Recherche Scientifique

Fluticasone propionate-17beta-carboxylic acid has numerous scientific research applications, including:

Mécanisme D'action

Target of Action

Fluticasone propionate-17beta-carboxylic acid, also known as UNII-TP537C010A, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The compound works through an unknown mechanism to affect the action of various cell types and mediators of inflammation . It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . This activation and inhibition process results in potent anti-inflammatory action, which is beneficial in conditions like asthma .

Biochemical Pathways

Upon administration, fluticasone propionate undergoes rapid hepatic biotransformation . The principal metabolite formed is a 17β-carboxylic acid derivative (M1) . This transformation process affects the biochemical pathways involved in the metabolism of the compound, leading to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of fluticasone propionate involves its absorption, distribution, metabolism, and excretion (ADME). After oral or intranasal administration, the compound undergoes rapid hepatic biotransformation . The major metabolite for fluticasone propionate is fluticasone 17β-carboxylic acid propionate, which is excreted in urine . These ADME properties impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

The activation of glucocorticoid receptors and inhibition of lung eosinophilia by fluticasone propionate leads to its potent anti-inflammatory action . This action is beneficial in treating conditions like asthma, where inflammation plays a key role . The compound’s action results in the alleviation of symptoms associated with these conditions .

Action Environment

The action, efficacy, and stability of fluticasone propionate can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s health status, the presence of other medications, and individual genetic variations

Analyse Biochimique

Biochemical Properties

Fluticasone propionate-17beta-carboxylic acid is formed through the rapid hepatic biotransformation of Fluticasone propionate . The nature of these interactions involves the liver enzymes that facilitate the biotransformation process.

Cellular Effects

Fluticasone propionate-17beta-carboxylic acid, as a metabolite of Fluticasone propionate, may share some of its parent compound’s effects on cells. Fluticasone propionate has potent anti-inflammatory action , which suggests that it may influence cell signaling pathways related to inflammation.

Molecular Mechanism

The molecular mechanism of Fluticasone propionate-17beta-carboxylic acid is not fully understood. Given that it is a metabolite of Fluticasone propionate, it may share some of its parent compound’s mechanisms. Fluticasone propionate is a glucocorticoid , which suggests that it may exert its effects through binding to glucocorticoid receptors and influencing gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of Fluticasone propionate-17beta-carboxylic acid in laboratory settings are not well-documented. It is known that Fluticasone propionate undergoes rapid hepatic biotransformation to form Fluticasone propionate-17beta-carboxylic acid .

Dosage Effects in Animal Models

The effects of different dosages of Fluticasone propionate-17beta-carboxylic acid in animal models are not well-documented. The parent compound, Fluticasone propionate, is used in various dosages to treat conditions like asthma .

Metabolic Pathways

Fluticasone propionate-17beta-carboxylic acid is a major metabolite of Fluticasone propionate, suggesting that it is part of the metabolic pathway of Fluticasone propionate. This pathway likely involves liver enzymes that facilitate the biotransformation of Fluticasone propionate into Fluticasone propionate-17beta-carboxylic acid .

Subcellular Localization

The subcellular localization of Fluticasone propionate-17beta-carboxylic acid is not well-documented. As a glucocorticoid, Fluticasone propionate likely interacts with glucocorticoid receptors, which are typically located in the cytoplasm of cells . This suggests that Fluticasone propionate-17beta-carboxylic acid may also be found in the cytoplasm.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One method involves the use of soluble mixed fluorides to introduce fluorine by displacing an appropriate leaving group in intermediate compounds . Another method includes the reaction of 6alpha,9alpha-difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid with carbonyldiimidazole and hydrogen sulfide in dimethylformamide .

Industrial Production Methods

Industrial production of fluticasone propionate-17beta-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fluticasone propionate-17beta-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Fluorine atoms in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents such as dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorine-substituted compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluticasone propionate: A widely used glucocorticoid with similar anti-inflammatory properties.

Fluticasone furoate: Another ester of fluticasone with distinct pharmacokinetic properties.

Budesonide: A glucocorticoid with similar applications but different chemical structure and pharmacokinetics.

Uniqueness

Fluticasone propionate-17beta-carboxylic acid is unique due to its specific chemical structure, which includes the 17beta-carboxylic acid group. This structural feature contributes to its distinct pharmacological properties and its use as a reference standard in various scientific applications .

Activité Biologique

Fluticasone propionate-17beta-carboxylic acid (FP17βCA) is a significant metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. Understanding the biological activity of FP17βCA is crucial for evaluating the pharmacokinetics and therapeutic efficacy of fluticasone propionate in clinical settings.

Overview of Fluticasone Propionate

Fluticasone propionate is primarily used to treat asthma, allergic rhinitis, and other inflammatory conditions. It functions as a glucocorticoid receptor agonist, exerting potent anti-inflammatory effects by modulating various inflammatory mediators and pathways. The metabolism of fluticasone propionate involves conversion to FP17βCA, which has been shown to have significantly lower biological activity compared to its parent compound.

Fluticasone propionate acts by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and chemokines. The primary mechanisms include:

- Inhibition of NF-κB : Fluticasone inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- Transactivation : It promotes the expression of anti-inflammatory proteins such as lipocortin-1.

- Reduced Eosinophilia : Studies indicate that fluticasone propionate effectively reduces eosinophil counts in lung tissues, correlating with improved asthma symptoms .

Absorption and Distribution

Fluticasone propionate exhibits low systemic bioavailability when administered intranasally or orally. The majority of the drug is metabolized in the liver via cytochrome P450 3A4, producing FP17βCA as a primary metabolite:

- Intranasal Bioavailability : <2%

- Oral Bioavailability : <1%

- Volume of Distribution : Approximately 577 L following intravenous administration .

Metabolism

FP17βCA is formed through hepatic metabolism and has a significantly lower affinity for glucocorticoid receptors—approximately 1/2000th that of fluticasone propionate. This reduced affinity translates into minimal pharmacological activity in vivo .

Urinary Analysis for Monitoring Adherence

A study evaluated urinary levels of FP17βCA as a biomarker for adherence to inhaled fluticasone therapy among asthmatic patients. The results showed that FP17βCA was detectable in all subjects receiving fluticasone, indicating its potential use in monitoring compliance:

Clinical Implications: Adrenal Insufficiency Case Study

A notable case involved a patient who developed adrenal insufficiency after standard doses of inhaled fluticasone propionate. Elevated urinary levels of FP17βCA were observed, suggesting systemic absorption despite the drug's intended localized action. This case highlights the importance of monitoring patients on corticosteroid therapy for signs of adrenal suppression .

Comparative Biological Activity Table

| Compound | Affinity for Glucocorticoid Receptor | Biological Activity |

|---|---|---|

| Fluticasone Propionate | High (reference) | Potent anti-inflammatory |

| Fluticasone Propionate-17βCA | Very Low (~1/2000) | Minimal |

Propriétés

IUPAC Name |

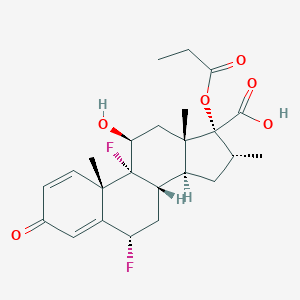

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDYNJVITFVPOG-CQRCZTONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215760 | |

| Record name | Fluticasone propionate-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65429-42-7 | |

| Record name | Fluticasone propionate-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone propionate-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.